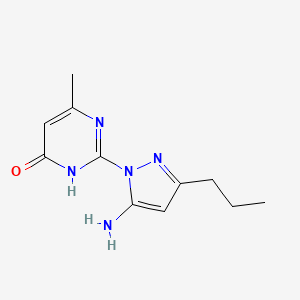
4-(4-Iodophenyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Iodophenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It features a pyrazole ring substituted with a 4-iodophenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-iodoaniline with 1-methyl-1H-pyrazole-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Iodophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through reactions such as Suzuki-Miyaura coupling and Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as DMF or toluene.
Sonogashira Coupling: Palladium catalysts, copper iodide, and alkynes in the presence of bases like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Applications De Recherche Scientifique
4-(4-Iodophenyl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets.
Chemical Synthesis: The compound is employed in the synthesis of more complex heterocyclic compounds, which are of interest in various research fields.
Mécanisme D'action
The mechanism of action of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring play crucial roles in the binding affinity and specificity of the compound towards its targets. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodophenylacetic Acid: Another compound with an iodine-substituted phenyl group, used in organic synthesis and pharmaceuticals.
1-(4-Iodophenyl)pyrrole: A structurally similar compound with a pyrrole ring instead of a pyrazole ring.
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: A compound with a similar iodine-substituted phenyl group, used in biological studies.
Uniqueness
4-(4-Iodophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both the iodine atom and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions and forming diverse derivatives further enhances its significance in scientific research.
Propriétés
Formule moléculaire |
C10H9IN2 |
|---|---|
Poids moléculaire |
284.10 g/mol |
Nom IUPAC |
4-(4-iodophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H9IN2/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8/h2-7H,1H3 |
Clé InChI |
WGVAZHQTKQAOKI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791179.png)
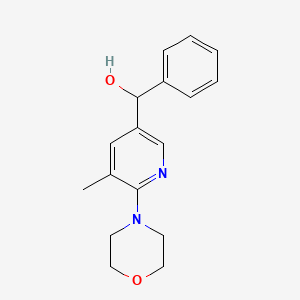
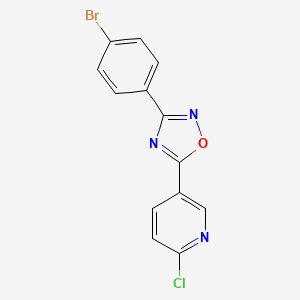
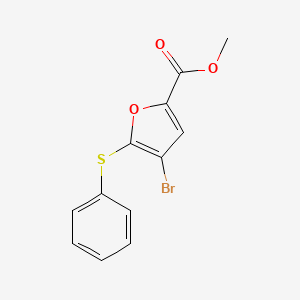
![6-Ethoxybenzo[d]isothiazole](/img/structure/B11791205.png)
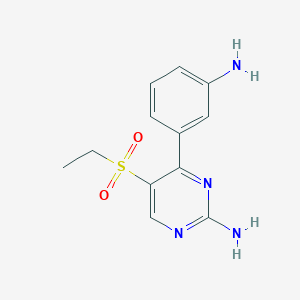
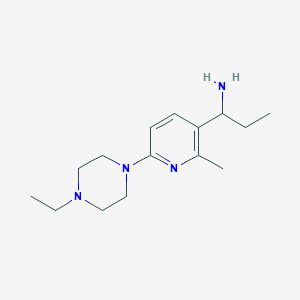
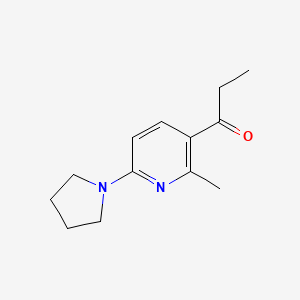
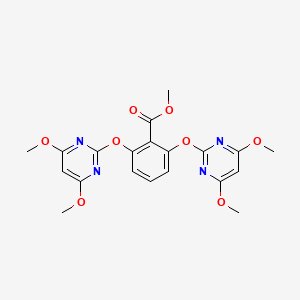
![1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11791225.png)
![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)


